AhR Antagonism: Quantified IC50 Differentiation vs. Unsubstituted Thiophene-2-Carboxylates
This compound is a confirmed aryl hydrocarbon receptor (AhR) antagonist with a reported IC50 range of 0.5–1 μM . In contrast, simple ethyl thiophene-2-carboxylate derivatives (e.g., ethyl 5-amino-3-methylthiophene-2-carboxylate) exhibit no measurable AhR antagonism under identical assay conditions (IC50 > 50 μM) . The 3-methylthiophene-2-carbonyl amide substitution at the 5-position is essential for AhR engagement; its absence in comparator compounds eliminates this activity entirely.
| Evidence Dimension | AhR antagonism (IC50) |
|---|---|
| Target Compound Data | 0.5–1 μM |
| Comparator Or Baseline | Ethyl 5-amino-3-methylthiophene-2-carboxylate: IC50 > 50 μM (no measurable antagonism) |
| Quantified Difference | >50-fold increase in potency |
| Conditions | In vitro AhR antagonism assay; commercial vendor validation (TargetMol, CymitQuimica) |
Why This Matters
AhR antagonism is a mechanistically defined activity relevant to cancer immunotherapy and xenobiotic sensing; procurement of this specific compound is required to interrogate AhR-dependent biology.
